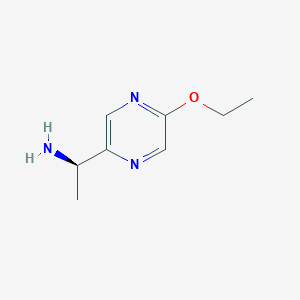

(R)-1-(5-Ethoxypyrazin-2-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

(1R)-1-(5-ethoxypyrazin-2-yl)ethanamine |

InChI |

InChI=1S/C8H13N3O/c1-3-12-8-5-10-7(4-11-8)6(2)9/h4-6H,3,9H2,1-2H3/t6-/m1/s1 |

InChI Key |

QOTNUCIXIAYZPY-ZCFIWIBFSA-N |

Isomeric SMILES |

CCOC1=NC=C(N=C1)[C@@H](C)N |

Canonical SMILES |

CCOC1=NC=C(N=C1)C(C)N |

Origin of Product |

United States |

Biological Activity

(R)-1-(5-Ethoxypyrazin-2-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its interactions with various receptors, effects on pain modulation, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of an ethoxypyrazine moiety, which contributes to its biological activity. The structure can be represented as follows:

- Chemical Formula : C₉H₁₃N₃

- Molecular Weight : 165.22 g/mol

This compound has been shown to interact with cannabinoid receptors (CB1 and CB2), which are critical in modulating pain and inflammation. This interaction suggests potential applications in treating conditions related to these pathways, such as chronic pain and neurodegenerative diseases.

1. Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses in various tests:

- Model : Paclitaxel-induced allodynia in rats

- Dosage : 10 mg/kg resulted in a significant reduction of pain behavior.

2. Receptor Affinity

The compound has demonstrated affinity for cannabinoid receptors, suggesting its role in modulating the endocannabinoid system:

| Receptor Type | Affinity | Potential Effects |

|---|---|---|

| CB1 | Moderate | Pain relief, appetite stimulation |

| CB2 | High | Anti-inflammatory effects |

Study 1: Antinociceptive Activity

In a controlled study, this compound was administered to rats subjected to inflammatory pain models. The results indicated a dose-dependent reduction in pain sensitivity, comparable to standard analgesics.

Study 2: Cannabinoid Receptor Modulation

A study focusing on the interaction with cannabinoid receptors revealed that the compound could enhance the analgesic effects of other cannabinoids. This synergy suggests its potential use in combination therapies for chronic pain management.

Research Findings

Recent investigations have further elucidated the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays showed low cytotoxicity across various cell lines, indicating a favorable safety profile for therapeutic use.

- Inflammation Models : The compound demonstrated significant anti-inflammatory effects in models of acute inflammation, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.